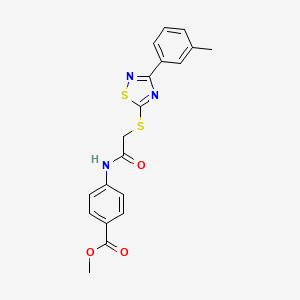
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a complex chemical compound known for its multifaceted applications in various fields including chemistry, biology, and medicine. The structure combines a piperazine ring with a dimethylaminopyrimidine moiety and a dimethylphenyl group, making it a unique candidate for diverse biochemical interactions.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps. Commonly, the reaction initiates with the preparation of the core piperazine ring, which is then functionalized with the dimethylaminopyrimidine unit. This step is typically achieved using a condensation reaction under reflux conditions, in the presence of an appropriate solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the compound is synthesized in larger batch reactors with automated monitoring of reaction parameters to ensure consistency and purity. The primary steps involve large-scale condensation reactions followed by purification using chromatography techniques. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to ascertain the compound's integrity.
Types of Reactions
This compound undergoes a variety of chemical reactions including:
Oxidation: : Often results in the formation of corresponding N-oxides.
Reduction: : Leads to the production of reduced forms of the pyrimidine ring.
Substitution: : Halogenation and alkylation reactions are common, wherein the dimethylamine group may be substituted with different functional groups.
Common Reagents and Conditions
Reactions typically utilize common reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressure to optimize yield and selectivity.
Major Products Formed
Oxidation: : N-oxides of the original compound.
Reduction: : Reduced pyrimidine derivatives.
Substitution: : Halogenated or alkylated derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive application in scientific research due to its versatile chemical nature:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a molecular probe in studying enzyme functions and binding sites.
Medicine: : Investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: : Employed in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The compound exerts its effects through multiple pathways. Its ability to interact with biological targets, particularly enzymes and receptors, is facilitated by the presence of the dimethylamino and pyrimidine functionalities. These groups enable the compound to mimic natural substrates, thereby modulating biological pathways and exerting pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone stands out due to its unique structural combination of dimethylaminopyrimidine and dimethylphenyl groups:
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(phenyl)methanone: : Lacks the additional methyl groups on the phenyl ring, affecting its chemical reactivity and biological interactions.
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone: : Replacement of methyl groups with methoxy groups alters its electronic properties and potential pharmacological activity.
These variations highlight the uniqueness and specificity of this compound in scientific and industrial applications.
There's the high-level view of our star compound. What angle of its multifaceted life catches your fancy the most?
Eigenschaften
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-10-15(2)12-17(11-14)19(26)24-6-8-25(9-7-24)20-21-16(3)13-18(22-20)23(4)5/h10-13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBOEIVGDVQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2980674.png)






![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)
![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)


![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)
![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)
